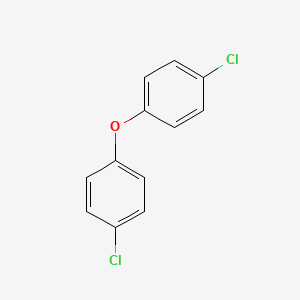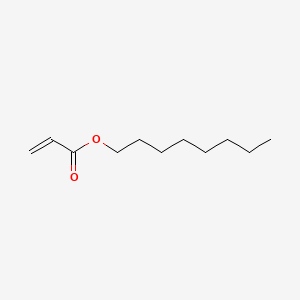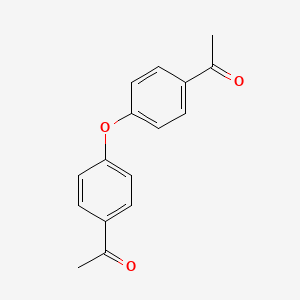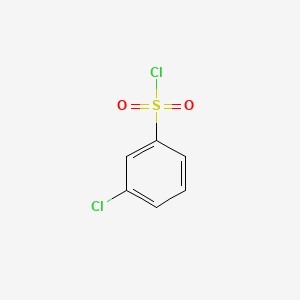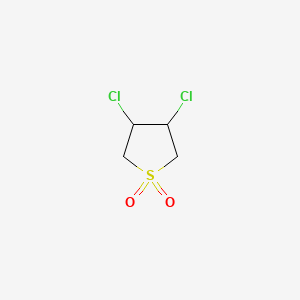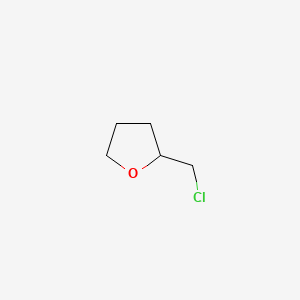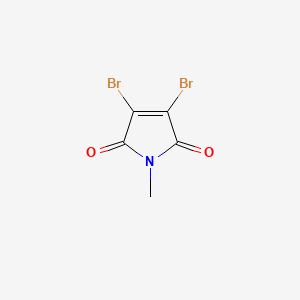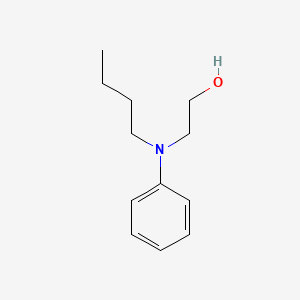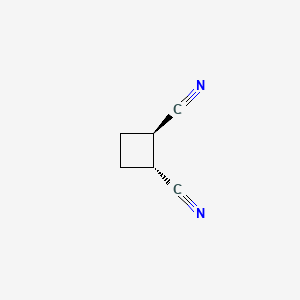![molecular formula C8H12O2 B1346715 Bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 824-62-4](/img/structure/B1346715.png)
Bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
“Bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as “2-Norbornanecarboxylic acid”, “Norbornane-2-carboxylic acid”, and "Bicyclo (2.2.1)heptane-2-carboxylic acid" .
Synthesis Analysis
An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel gamma-turn mimic has been achieved . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes .
Molecular Structure Analysis
The molecular weight of “Bicyclo[2.2.1]heptane-2-carboxylic acid” is 140.18 g/mol . The IUPAC name is "bicyclo [2.2.1]heptane-2-carboxylic acid" . The InChI code is "InChI=1S/C8H12O2/c9-8 (10)7-4-5-1-2-6 (7)3-5/h5-7H,1-4H2, (H,9,10)" .
Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-2-carboxylic acid” has a molecular weight of 140.18 g/mol . The computed XLogP3-AA value is 1.8 .
Scientific Research Applications
Asymmetric Synthesis
Bicyclo[2.2.1]heptane derivatives are pivotal in asymmetric synthesis, which is essential for creating compounds with specific chirality. Chirality is a property of asymmetry important in several fields, particularly in pharmaceuticals, as the orientation of molecules can significantly affect a drug’s effectiveness and safety. An organocatalytic formal [4 + 2] cycloaddition reaction has been developed that allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner . This method is crucial for synthesizing biologically significant molecules and is highly desirable for drug discovery.
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical synthesis. It is used in the preparation of various pharmacologically active molecules. For instance, norbornane-2-carboxylic acid, a related compound, is utilized in the synthesis of 2-Bromonorbornane-1-carboxylic acid, which is an important intermediate in medicinal chemistry .
Thermophysical Property Research
In the field of thermodynamics, the bicyclo[2.2.1]heptane structure is studied for its thermophysical properties. These properties are critical for understanding the behavior of organic compounds under different temperatures and pressures, which is vital for process design in chemical engineering .
Anti-Plasmodial Activity
Derivatives of bicyclo[2.2.1]heptane have shown promise in anti-plasmodial activity, which is the effect against the plasmodium parasites responsible for malaria. For example, certain monoamide analogues of 7-oxabicyclo[2.2.1]heptane-2-carbocylic acid have demonstrated enhanced activity compared to other compounds . This application is particularly relevant in the search for new treatments for malaria.
Molecular Architecture
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions. It provides a basis for the molecular architecture of bioactive natural products and drug candidates. The structure is featured in compounds such as camphor, sordarins, and drug candidates like LMV-601 and AMG 221 .
Catalysis
Bicyclo[2.2.1]heptane derivatives are also used as chiral ligands for transition-metal catalysis. This application is significant in the field of catalysis where the chirality of the ligand can influence the outcome of the catalytic reaction. For example, bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands .
Future Directions
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWDXIHOJGWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901315 | |
| Record name | NoName_413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
824-62-4, 934-28-1, 934-29-2 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornanecarboxylic acid, endo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-bicyclo(2.2.1)heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bicyclo[2.2.1]heptane-2-carboxylic acid acts as a potent competitive inhibitor of the L-type amino acid transporter 1 (LAT1). [, ] This transporter plays a crucial role in transporting large neutral essential amino acids into cells, particularly tumor cells which often overexpress LAT1. [] By inhibiting LAT1, the compound effectively blocks the uptake of essential amino acids, leading to the inhibition of protein synthesis and ultimately, tumor cell proliferation. [, ]
A: While the provided research doesn't explicitly state the molecular formula and weight of Bicyclo[2.2.1]heptane-2-carboxylic acid, it does describe its structure and derivatives. [, , ] The compound consists of a bicyclic ring system (bicyclo[2.2.1]heptane) with a carboxylic acid (-COOH) functional group attached to the second carbon atom. Specific spectroscopic data, such as 1H and 13C NMR, has been used to elucidate the stereochemistry and structure of its derivatives. [, ]
A: Research indicates that the position of substituents on the Bicyclo[2.2.1]heptane-2-carboxylic acid scaffold influences its activity and selectivity. [, ] For instance, the 7-substituted isomer of a 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid derivative exhibited significantly higher potency in inhibiting LAT1 compared to its 5-substituted counterpart. [] Additionally, modifications to the carboxylic acid functional group, such as esterification, can alter the compound's pharmacological properties. []
A: Studies utilizing Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives have demonstrated promising results in both in vitro and in vivo settings. In vitro, these compounds exhibited enhanced antitumor activity against murine L1210 leukemic cells compared to the standard L-phenylalanine mustard (L-PAM). [] In vivo studies have focused on evaluating the potential of radiolabeled Bicyclo[2.2.1]heptane-2-carboxylic acid analogs, like [18F]FACBC, as PET tracers for imaging breast cancer and multiple myeloma. [, ] These studies highlighted the ability of such compounds to accumulate in tumor cells, suggesting their potential as diagnostic tools.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


